1-({2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione
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Overview
Description
1-({2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-({2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups attached to the triazoloquinazoline core.
Hydrolysis: This reaction can lead to the decomposition of the compound under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Aryl amines are commonly used as nucleophiles.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution typically yields substituted triazoloquinazolines .
Scientific Research Applications
1-({2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Exhibits antimicrobial, antitubercular, and anti-HIV activities.
Medicine: Potential for development into therapeutic agents for treating infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-({2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain bacteria and viruses by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- [1,2,4]triazolo[5,1-b]quinazoline Schiff base derivatives
Uniqueness
1-({2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
1-[(2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O2/c26-15-10-11-16(27)24(15)23-19-20-14-9-5-4-8-13(14)18-21-17(22-25(18)19)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICIENGCAUGEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)NC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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